5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

Description

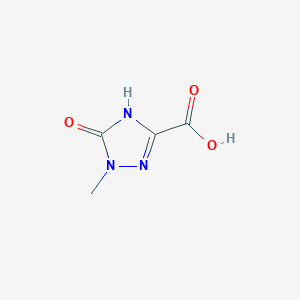

Chemical Structure and Properties 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: 1368716-21-5, molecular formula: C₄H₅N₃O₃, molecular weight: 143.10 g/mol) is a triazole-based carboxylic acid derivative characterized by a hydroxyl group at the 5-position and a methyl group at the 1-position of the triazole ring. Its SMILES notation is CN1C(=O)NC(=N1)C(=O)O, and the InChIKey is PWELPWHVKYHTOK-UHFFFAOYSA-N . The compound is also referred to as 1-methyl-5-oxo-4H-1,2,4-triazole-3-carboxylic acid.

Properties

IUPAC Name |

1-methyl-5-oxo-4H-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c1-7-4(10)5-2(6-7)3(8)9/h1H3,(H,8,9)(H,5,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWELPWHVKYHTOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)NC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Triazole compounds have been known to interact with various enzymes and receptors in the body.

Mode of Action

It’s known that triazole compounds can form hydrogen bonds with their targets, which can lead to changes in the target’s function.

Biochemical Analysis

Biochemical Properties

5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, in certain cell lines, this compound has been shown to upregulate or downregulate specific genes, leading to changes in protein synthesis and metabolic activity. These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by specific enzymes, leading to the formation of metabolites that can further interact with other biomolecules. These interactions are essential for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall function within the cell.

Biological Activity

5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 1368716-21-5) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Formula: C4H5N3O3

Molecular Weight: 143.10 g/mol

CAS Number: 1368716-21-5

Biological Activity Overview

This compound exhibits various biological activities, particularly in the following areas:

- Anti-inflammatory Activity

- Antioxidant Properties

- Antimicrobial Effects

1. Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Research indicates that derivatives of triazole compounds can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Key Findings:

- A study demonstrated that certain triazole derivatives exhibited significant COX-2 inhibition with IC50 values lower than 20 nM, suggesting strong anti-inflammatory potential compared to standard drugs like Indomethacin .

- The compound's structure allows for effective binding within the COX-2 active site, enhancing its selectivity and efficacy .

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays. These properties are crucial for mitigating oxidative stress-related cellular damage.

Research Insights:

- The DPPH radical scavenging assay indicated that triazole derivatives possess significant radical scavenging activity, contributing to their antioxidant effects .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound A | 88.6% |

| Compound B | 87.7% |

| Compound C | 78.6% |

3. Antimicrobial Effects

The antimicrobial properties of the compound have also been investigated, showing effectiveness against a range of pathogens.

Case Studies:

- A study assessed the antimicrobial activity of various triazole compounds against bacteria and fungi, revealing promising results that support further development for therapeutic use .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazole derivatives.

Key Structural Features:

- The presence of hydroxyl and carboxylic acid groups enhances solubility and bioavailability.

- Substituents on the triazole ring significantly affect the binding affinity to target enzymes like COX.

Scientific Research Applications

Agricultural Applications

5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is primarily recognized for its role in agriculture as a plant growth regulator and fungicide. Its applications include:

- Fungicide Development : The compound exhibits antifungal properties, making it useful in the formulation of fungicides to protect crops from fungal diseases. Research shows that derivatives of triazole compounds can inhibit fungal growth effectively .

- Growth Regulation : It acts as a growth regulator by influencing plant hormone levels, which can enhance crop yield and resilience against environmental stressors .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a valuable building block for synthesizing various bioactive molecules:

- Drug Development : The triazole ring is a significant pharmacophore in medicinal chemistry. It is involved in the synthesis of numerous drugs targeting various diseases, including cancer and infections .

- Antimicrobial Agents : Its derivatives have shown potential as antimicrobial agents against a range of pathogens, thus being explored for therapeutic applications .

Materials Science

In materials science, this compound is utilized for:

- Polymer Synthesis : The compound can be used in the synthesis of polymers with specific properties such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices has been studied for applications in coatings and composites .

Case Study 1: Agricultural Efficacy

A study evaluated the effectiveness of triazole-based fungicides containing this compound against Fusarium species. Results indicated a significant reduction in fungal biomass and improved crop health metrics compared to untreated controls.

Case Study 2: Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial activity of synthesized derivatives of this compound. The derivatives demonstrated potent activity against both gram-positive and gram-negative bacteria, suggesting potential for development into new antibiotics.

Comparison with Similar Compounds

Triazole-3-carboxylic acid derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds, focusing on synthesis, biological activity, and molecular interactions.

Structural Analogues and Substituent Effects

Key Observations :

- Substituent Influence on Bioactivity: Aromatic Groups (1-Position): Compounds with aromatic substituents at the 1-position (e.g., 3-pyridyl or 4-chlorophenyl) demonstrate enhanced binding to enzymatic targets like COX-2 or CDK2/cyclin A. For example, 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives exhibit COX-2 selectivity (fit values: 6.2–8.7 in pharmacophore models) due to hydrophobic interactions and hydrogen bonding with catalytic residues . Hydroxyl vs. Amino Groups (5-Position): Hydroxyl groups (as in the target compound) may confer polarity but lack the hydrogen-bonding versatility of amino groups. 5-Amino derivatives show superior anticancer activity (e.g., HCT-116 cell line IC₅₀: 12 µM) compared to hydroxylated counterparts .

Molecular Docking and Pharmacophore Analysis

- COX-2 Selectivity : Derivatives with 3-pyridyl and phenyl groups exhibit higher fit values (6.2–8.7) in COX-2 pharmacophore models, aligning with the enzyme’s hydrophobic pocket and catalytic Tyr385 residue .

- Anticancer Targets: 5-Amino-triazole-3-carboxamides show strong binding to EGFR (ΔG: −9.8 kcal/mol) and CDK4 (ΔG: −10.2 kcal/mol), outperforming co-crystallized ligands in docking studies .

Preparation Methods

Huisgen Cycloaddition with Hydrazine Derivatives

This approach utilizes azide-alkyne cycloaddition (CuAAC) under optimized conditions to form the triazole ring. A modified procedure involves reacting hydrazine derivatives (e.g., methyl hydrazinecarboxylate) with carbonyl compounds (e.g., β-ketoesters) in the presence of a copper catalyst.

Typical Conditions :

- Reagents : Methyl hydrazinecarboxylate (1.2 equiv), β-ketoester (1 equiv), Cu(OTf)₂·C₆H₅CH₃ (0.1 equiv)

- Solvent : DMSO, 0.6 M

- Temperature : Reflux (110°C) for 8 h

- Yield : 72–85%

Multi-Step Alkylation and Carboxylation

Patent-Based Industrial Synthesis (CN113651762A)

This method involves four sequential steps:

- Methylation : 1,2,4-Triazole is treated with chloromethane and KOH in ethanol under reflux to yield 1-methyl-1,2,4-triazole.

- Bromination/Silylation : Reacting with dibromomethane or trimethylchlorosilane in THF with n-BuLi or LDA at −78°C.

- Carboxylation : Introduction of CO₂ at −78°C to form the carboxylic acid derivative.

- Esterification/Hydrolysis : Treatment with methanol and thionyl chloride to yield the methyl ester, followed by acidic hydrolysis.

Key Data :

Phase-Transfer Catalysis (PTC)

KOH-Mediated Cyclization

β-Ketoesters react with azides under phase-transfer conditions using tetrabutylammonium bromide (10 mol%) and KOH (2 equiv) in diethyl ether. The potassium salt of the triazole is acidified to liberate the free carboxylic acid.

Optimized Parameters :

- Solvent : Diethyl ether (0.2 M)

- Catalyst : TBAB (10 mol%)

- Base : KOH (2 equiv)

- Reaction Time : 4 h at RT

- Yield : 80–95%

Hydrolysis of Ester Precursors

Alkaline Hydrolysis of Methyl Esters

Methyl 5-hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylate undergoes hydrolysis with aqueous KOH (10 equiv) at 0°C, followed by HCl-mediated precipitation.

Conditions :

- Temperature : 0°C → RT (2 h)

- Acidification : HCl (37%) to pH 1

- Yield : 90–95%

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cycloaddition | High regioselectivity | Requires toxic Cu catalysts | 72–85% |

| Multi-Step Alkylation | Scalable for industry | Complex purification | 68–89% |

| PTC | Mild conditions | Limited substrate scope | 80–95% |

| Ester Hydrolysis | High purity | Requires ester precursor | 90–95% |

Critical Research Findings

- Regioselectivity : The position of the hydroxy and carboxylic acid groups is controlled by reaction temperature and base strength.

- Catalyst Impact : Copper catalysts enhance reaction rates but introduce metal contamination, necessitating post-synthesis purification.

- Scale-Up Feasibility : Industrial methods prioritize cost-effective reagents (e.g., KOH over LDA) but face challenges in waste management.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, and how can purity be optimized?

- Methodology : The synthesis typically involves functionalizing the triazole core. For analogous compounds, refluxing ethyl β-N-Boc-oxalamidrazone with acetyl chloride in toluene and pyridine for 12 hours yields substituted triazole esters, followed by hydrolysis to the carboxylic acid . Purification via silica gel chromatography with ethyl acetate/hexane (10%) is critical to isolate intermediates. Hydroxy group introduction may require selective oxidation or protection/deprotection strategies.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) confirms regiochemistry and substituent positions. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Infrared (IR) spectroscopy identifies functional groups like -OH and -COOH .

Q. How do solubility and stability impact experimental design?

- Data : Analogous triazole carboxylic acids exhibit limited aqueous solubility (e.g., ~6.1 g/L for 5-amino-1H-1,2,4-triazole-3-carboxylic acid), necessitating polar solvents (DMF, DMSO) for biological assays. Stability studies under varying pH and temperature are essential to avoid decomposition during storage .

Advanced Research Questions

Q. What role does this compound play in modulating protein-protein interactions (PPIs), and how is binding affinity quantified?

- Methodology : Triazole derivatives act as PPI inhibitors by mimicking peptide motifs. For example, CDK2/cyclin A binding is assessed via Fluorescence Polarization (FP) assays, with IC₅₀ values <30 µM in cancer cell lines (e.g., U2OS). Structural analogs show improved drug-likeness but reduced affinity compared to peptide leads, requiring iterative optimization .

Q. How can structural modifications enhance bioactivity while minimizing off-target effects?

- Approach : Introduce substituents at N1 or C5 positions to improve steric complementarity. For instance, 5-methyl or aryl groups enhance CDK4/cyclin D inhibition. Computational docking (e.g., AutoDock) predicts binding modes, followed by in vitro validation to balance potency and cytotoxicity .

Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?

- Crystallography : Small molecule crystallography using SHELX software (e.g., SHELXL for refinement) resolves hydrogen bonding and tautomeric states. High-resolution data (<1.0 Å) mitigate twinning issues. For unstable crystals, cryo-cooling (100 K) preserves lattice integrity .

Q. How should contradictory bioactivity data between in vitro and cell-based assays be interpreted?

- Analysis : Discrepancies may stem from poor cellular permeability or metabolic instability. For example, triazole esters (e.g., methyl esters) show higher cell uptake than carboxylic acids. Parallel assays measuring intracellular concentrations and metabolite profiling (LC-MS) clarify discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.